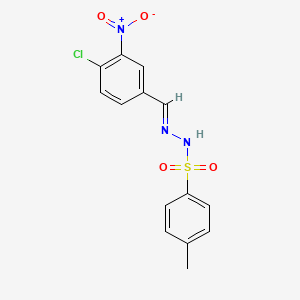![molecular formula C11H13N5OS B5508328 N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide is a compound of interest in the field of medicinal chemistry. This compound belongs to a class of chemicals known for their potential pharmacological applications, particularly as inhibitors or modulators of biological pathways.
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions including amidation and substitution processes. For instance, Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing insights into the structural modifications that influence the properties of such compounds (Shukla et al., 2012).
Molecular Structure Analysis
Understanding the molecular structure of N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide is crucial for its pharmacological evaluation. Studies often use techniques like NMR, IR, and MS for structural elucidation, as demonstrated in the research of Evren et al. (2019), who analyzed similar thiazole derivatives (Evren et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide are likely influenced by its functional groups. For example, Duran and Demirayak (2012) synthesized derivatives with similar structures and explored their anticancer activities, highlighting the reactivity of these compounds (Duran & Demirayak, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are important for the practical use of any chemical compound. These properties are often determined using various analytical methods. The study by Duran and Canbaz (2013) on related acetamide derivatives provides insights into the physical properties of such compounds through spectroscopic studies (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, pKa values, and interactions with other molecules, are essential for understanding the behavior of N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide in biological systems. The work by Ramalingam et al. (2019) on similar compounds provides a perspective on their antibacterial activity, which is a crucial aspect of their chemical properties (Ramalingam et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study on related thiazole and tetrazole derivatives has demonstrated their potential as anticancer agents. The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation against cancer cell lines highlight the relevance of these compounds in cancer research. Specifically, certain derivatives showed high selectivity and significant apoptosis induction in human lung adenocarcinoma cells, underscoring their potential therapeutic value (Evren et al., 2019).
Antimicrobial and Antifungal Properties
Another research avenue for related compounds involves antimicrobial and antifungal applications. Tetrazole and thiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Studies demonstrate considerable antimicrobial activity against a variety of pathogens, suggesting that these compounds could serve as templates for the development of new antimicrobial agents. The antimicrobial activities of 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives against foodborne pathogens and Candida species highlight their potential in addressing microbial resistance (Cankiliç & Yurttaş, 2017).
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-15(9-6-4-3-5-7-9)10(17)8-18-11-12-14-16(2)13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOURXBLRXBDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)SCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6954776 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

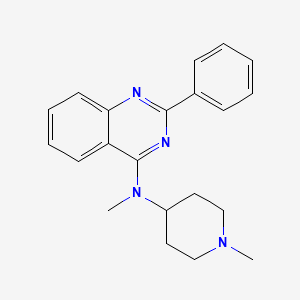
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
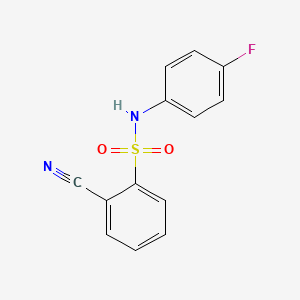

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)
![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)
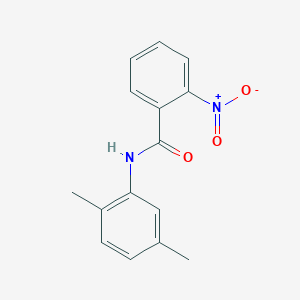

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)
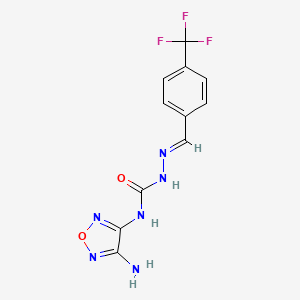
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)
